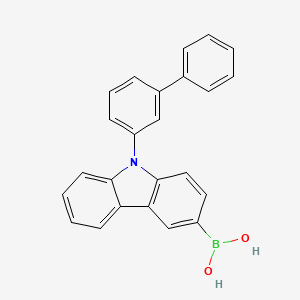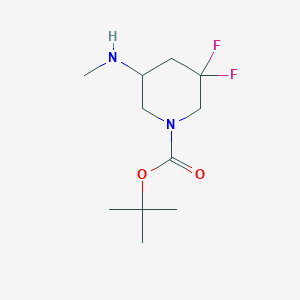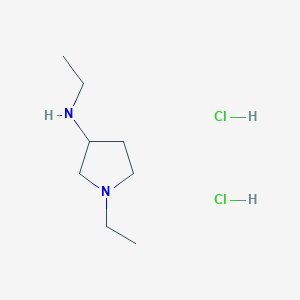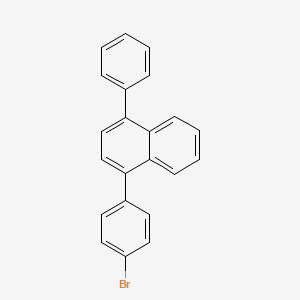![molecular formula C15H23NO2 B8226352 tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8226352.png)
tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C15H23NO2 It is a member of the azaspiro compound family, characterized by a spirocyclic structure containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-oxypiperidine-1-carboxylate tert-butyl ester.
Intermediate Formation: The intermediate 4-methylene piperidine-1-carboxylate tert-butyl ester is formed through a series of reactions.
Final Product: The intermediate is then reacted with trichloroacetyl chloride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically follows similar routes as described above, with optimization for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted azaspiro compounds.
Aplicaciones Científicas De Investigación
tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate is not well-documented. similar compounds in the azaspiro family are known to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Comparison:
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Contains a hydroxy group, making it more reactive in certain chemical reactions.
- tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: Contains an oxo group, which can influence its reactivity and interaction with biological targets.
- tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate: Similar to the hydroxy derivative but with different positioning of functional groups, affecting its chemical properties .
Conclusion
tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique spirocyclic structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Propiedades
IUPAC Name |
tert-butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-12-6-8-15(9-7-12)10-16(11-15)13(17)18-14(2,3)4/h1,12H,6-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFMKMMGGBYUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
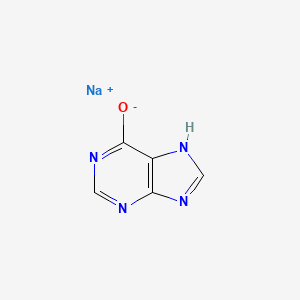
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B8226272.png)
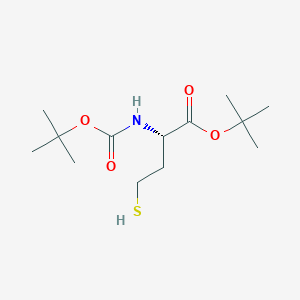
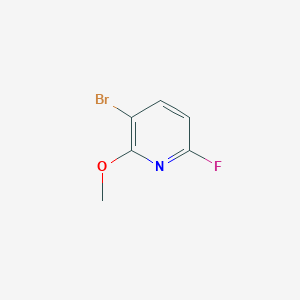
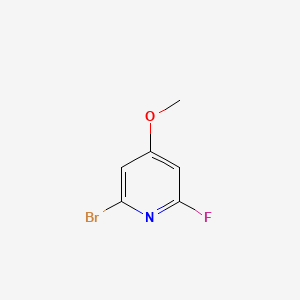
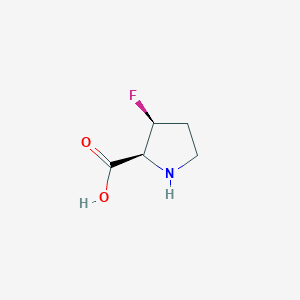
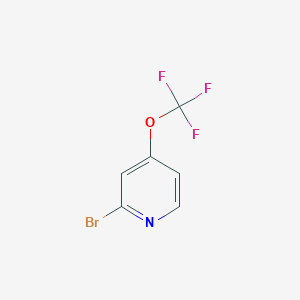
![sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B8226325.png)
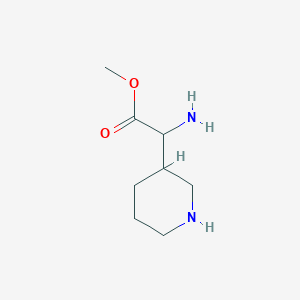
![cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B8226334.png)
